N-Methyl-N-phenyl-2-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenyl-2-vinylaniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a phenyl group, and the benzene ring is substituted with a vinyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-2-vinylaniline can be synthesized through several methods. One common approach involves the alkylation of N-methyl-N-phenylaniline with a vinyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the vinyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of catalytic processes can improve the efficiency and sustainability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenyl-2-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N-methyl-N-phenyl-2-ethyl aniline.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: N-methyl-N-phenyl-2-ethyl aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenyl-2-vinylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism by which N-Methyl-N-phenyl-2-vinylaniline exerts its effects depends on the specific application. In chemical reactions, the vinyl group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenylaniline: Lacks the vinyl group, resulting in different reactivity and applications.
N-Phenyl-2-vinylaniline: Lacks the methyl group on the nitrogen atom, affecting its chemical properties.
N-Methyl-2-vinylaniline:
Uniqueness
N-Methyl-N-phenyl-2-vinylaniline is unique due to the presence of both a methyl and a phenyl group on the nitrogen atom, as well as a vinyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H15N |
---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-ethenyl-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H15N/c1-3-13-9-7-8-12-15(13)16(2)14-10-5-4-6-11-14/h3-12H,1H2,2H3 |
InChI-Schlüssel |
PZXBJDCOEMUALB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.